6-Chlorobenzo[d]thiazole-2-carbaldehyde
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Overview
Description
6-Chlorobenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4ClNOS It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[d]thiazole-2-carbaldehyde typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 6-Chlorobenzo[d]thiazole-2-carboxylic acid.
Reduction: 6-Chlorobenzo[d]thiazole-2-methanol.
Substitution: 6-Methoxybenzo[d]thiazole-2-carbaldehyde.
Scientific Research Applications
6-Chlorobenzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of this compound have shown promise as anti-inflammatory and analgesic agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d]thiazole-2-carbaldehyde and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer research, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
- 6-Hydroxybenzo[d]thiazole-2-carbaldehyde
- 6-Methoxybenzo[d]thiazole-2-carbaldehyde
- 6-Chlorobenzo[d]thiazole-2-carboxylic acid
Comparison: 6-Chlorobenzo[d]thiazole-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits higher potency in certain biological assays and offers versatile synthetic applications .
Properties
Molecular Formula |
C8H4ClNOS |
---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
6-chloro-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H |
InChI Key |
BYIIXGWFSUPHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C=O |
Origin of Product |
United States |
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